
(Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyimino group and an oxidoazanium moiety, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium typically involves the reaction of 3,5-ditert-butylphenylamine with nitrous acid under controlled conditions. The reaction proceeds through the formation of a diazonium intermediate, which subsequently reacts with hydroxylamine to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine. Reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products
Applications De Recherche Scientifique
(Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The oxidoazanium moiety can participate in redox reactions, modulating the redox state of cellular components and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium include:
- (Z)-(3,5-ditert-butylphenyl)-nitrosoamine
- (Z)-(3,5-ditert-butylphenyl)-hydroxyamine
- (Z)-(3,5-ditert-butylphenyl)-oxidoamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the hydroxyimino and oxidoazanium groups, which confer distinct reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
(Z)-(3,5-ditert-butylphenyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)16(18)15-17/h7-9,17H,1-6H3/b16-15- |
Clé InChI |
DBOQJLRNEUFSTA-NXVVXOECSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1)/[N+](=N/O)/[O-])C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)[N+](=NO)[O-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


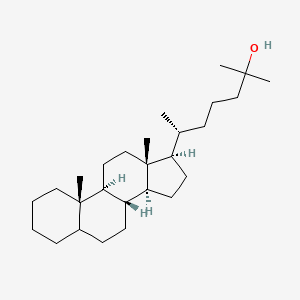
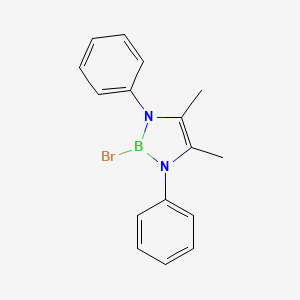
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
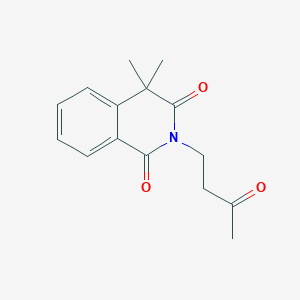
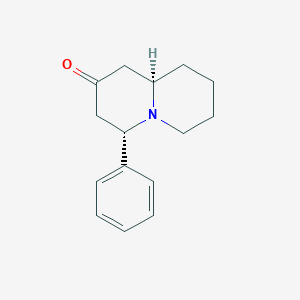
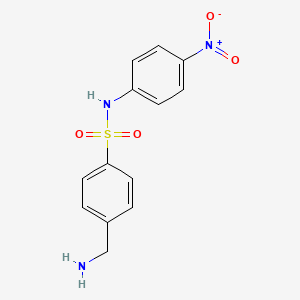

![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)

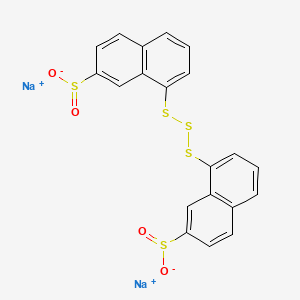
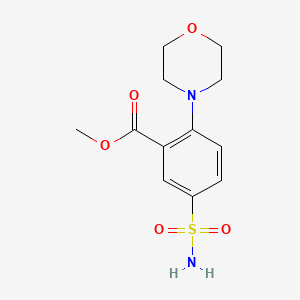
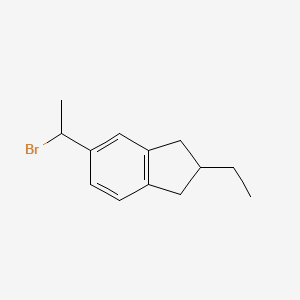
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
